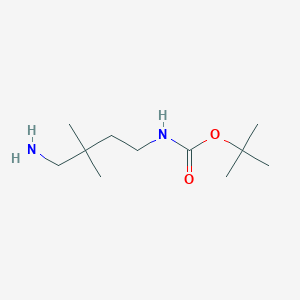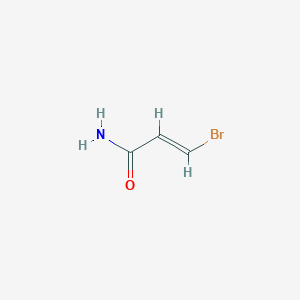
3-Bromoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromoprop-2-enamide is an organic compound with the molecular formula C3H4BrNO It is characterized by the presence of a bromine atom attached to a prop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromoprop-2-enamide can be synthesized through the electrophilic activation of amides. A notable method involves the use of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serve as both the electrophilic activator and the oxidant . This reaction is characterized by its simplicity and broad substrate scope.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the dehydrogenation of amides to enamides. This process can be adapted for large-scale production by optimizing reaction conditions and using suitable catalysts.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoprop-2-enamide undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in S_N2 reactions with reactive alkyl halides to form iminium salts.
Hydrolysis: The iminium salts formed can be hydrolyzed back into the carbonyl compounds.
Michael Addition: Enamines derived from this compound can add to α, β-unsaturated carbonyl compounds in a Michael-like process.
Common Reagents and Conditions:
Reagents: Lithium hexamethyldisilazide (LiHMDS), triflic anhydride, alkyl halides, secondary amines.
Conditions: The reactions typically require weakly acidic to neutral pH conditions and may involve catalysts such as palladium or ruthenium.
Major Products:
Iminium Salts: Formed through nucleophilic substitution.
Carbonyl Compounds: Resulting from the hydrolysis of iminium salts.
Michael Adducts: Formed through the Michael addition process.
Scientific Research Applications
3-Bromoprop-2-enamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromoprop-2-enamide involves nucleophilic addition reactions. The compound reacts with primary and secondary amines to form imines and enamines, respectively . These reactions are typical examples of nucleophilic addition, where water is eliminated from the initially formed tetrahedral intermediate, resulting in the formation of a new double bond .
Comparison with Similar Compounds
Propargyl Bromide (3-Bromo-prop-1-yne): An organic compound with a similar bromine substituent on a propyne structure.
Allyl Bromide (3-Bromopropene): Another halogenated organic compound used in similar applications.
Uniqueness: 3-Bromoprop-2-enamide is unique due to its ability to form stable enamines and imines, which are valuable intermediates in organic synthesis. Its reactivity and versatility make it a valuable compound in various chemical reactions and applications.
Properties
Molecular Formula |
C3H4BrNO |
|---|---|
Molecular Weight |
149.97 g/mol |
IUPAC Name |
(E)-3-bromoprop-2-enamide |
InChI |
InChI=1S/C3H4BrNO/c4-2-1-3(5)6/h1-2H,(H2,5,6)/b2-1+ |
InChI Key |
OSXBAMSLLBEUGB-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/Br)\C(=O)N |
Canonical SMILES |
C(=CBr)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


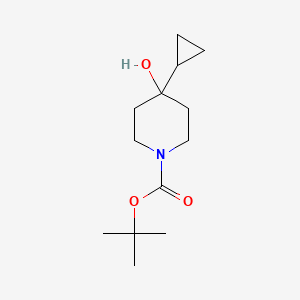
![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B15313109.png)
![1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B15313119.png)
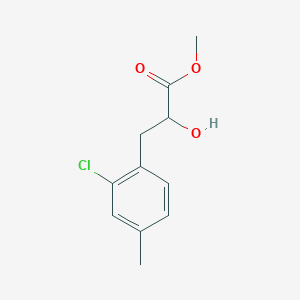
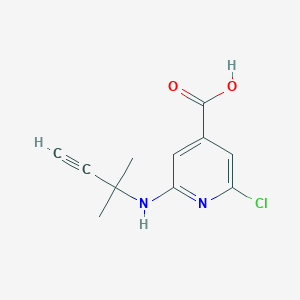
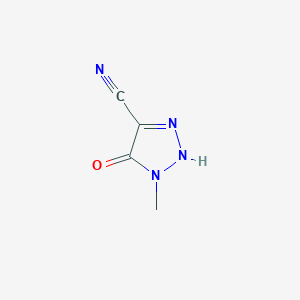
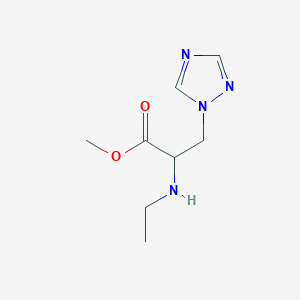
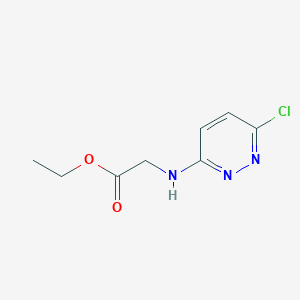

![Dispiro[3.0.35.24]decan-9-amine](/img/structure/B15313151.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride](/img/structure/B15313179.png)
![2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B15313185.png)
